molecular formula C19H19N3O7S2 B426826 DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B426826
M. Wt: 465.5g/mol
InChI Key: JCPGBKSZJKNBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including furan, oxadiazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the furan and oxadiazole derivatives. These intermediates are then subjected to a series of coupling reactions, often facilitated by catalysts such as palladium or copper, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxadiazole ring can produce 2-amino-5-(2-furyl)-1,3,4-oxadiazole.

Scientific Research Applications

Chemistry

In chemistry, DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-[({[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
  • Diethyl 5-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to the presence of both furan and thiophene rings, which provide a distinct electronic structure and reactivity profile. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C19H19N3O7S2

Molecular Weight

465.5g/mol

IUPAC Name

diethyl 5-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H19N3O7S2/c1-4-26-17(24)13-10(3)14(18(25)27-5-2)31-16(13)20-12(23)9-30-19-22-21-15(29-19)11-7-6-8-28-11/h6-8H,4-5,9H2,1-3H3,(H,20,23)

InChI Key

JCPGBKSZJKNBHH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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